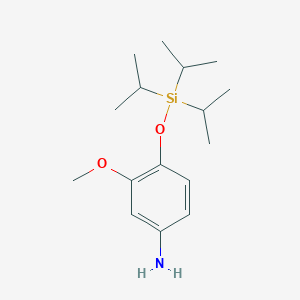
3-Methoxy-4-triisopropylsilanyloxy-phenylamine
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of 3-Methoxy-4-triisopropylsilanyloxy-phenylamine consists of 16 carbon atoms, 29 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 silicon atom .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Methoxy-4-triisopropylsilanyloxy-phenylamine are as follows :Aplicaciones Científicas De Investigación
Catalysis and Ligand Design
Research has shown that compounds with methoxy and phenylamine groups can be used in catalysis. For example, new P,N-ferrocenyl ligands have been developed for the asymmetric Ir-catalyzed hydrogenation of imines, producing chiral arylamines. These compounds demonstrate high yields and enantioselectivities, indicating their potential in stereoselective synthesis (Cheemala & Knochel, 2007).
Synthetic Organic Chemistry
Compounds with triisopropylsilyloxy groups are valuable in organic synthesis. For instance, 2-(Triisopropylsilyloxy)acrolein, a related compound, has been synthesized and used in cycloaddition reactions to afford products with complex structures, showcasing the utility of such functional groups in synthetic chemistry (Harmata & Sharma, 2000).
Material Science and Fluorophores
Triphenylamine-based compounds, closely related to the query compound, have been synthesized and studied for their aggregation-induced emission enhancement (AIEE) properties. These materials show potential for applications in organic light-emitting diodes (OLEDs) and fluorescent sensors, due to their tunable emission and high stability (Zhang et al., 2018).
Analytical Chemistry
In the realm of forensic science, the structural analogs of 3-Methoxy-4-triisopropylsilanyloxy-phenylamine have been studied for their GC-MS characteristics, particularly in distinguishing between regioisomeric substances. This research aids in the identification of complex organic molecules, which is crucial in drug analysis and environmental chemistry (Belal et al., 2008).
Propiedades
IUPAC Name |
3-methoxy-4-tri(propan-2-yl)silyloxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29NO2Si/c1-11(2)20(12(3)4,13(5)6)19-15-9-8-14(17)10-16(15)18-7/h8-13H,17H2,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJIKJZWPFBTFGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC1=C(C=C(C=C1)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29NO2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-4-triisopropylsilanyloxy-phenylamine | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


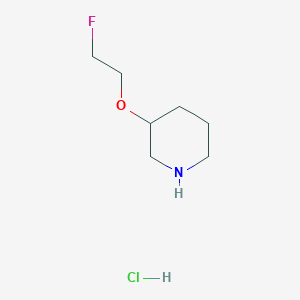
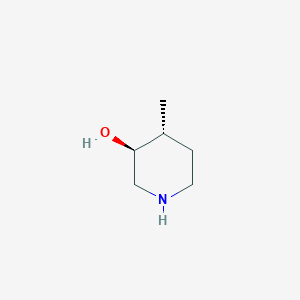
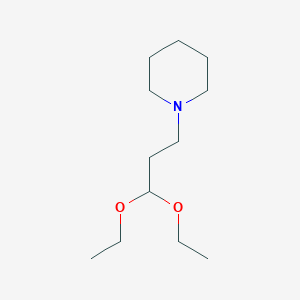
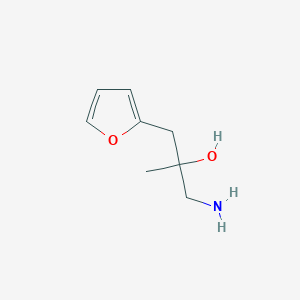
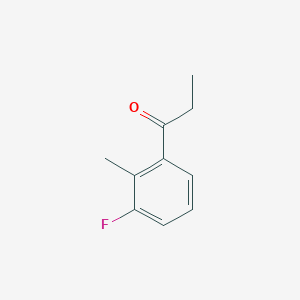
![3-formyl-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid](/img/structure/B1442043.png)
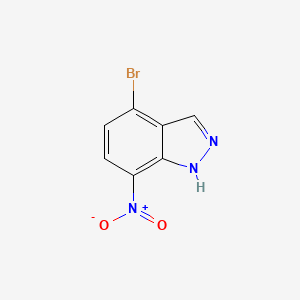
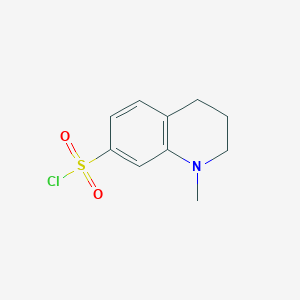
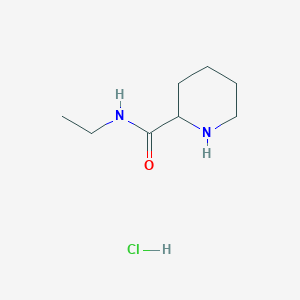
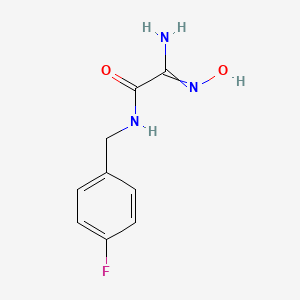
![methyl 3-amino-1H-pyrrolo[3,2-b]pyridine-6-carboxylate](/img/structure/B1442051.png)
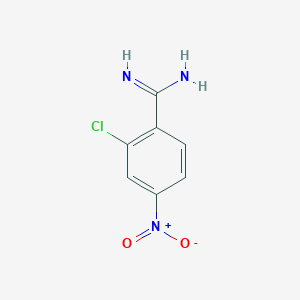
![3-bromo-7-methoxy-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1442054.png)
![4-fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B1442056.png)